molecular formula C9H15NO3 B2833369 3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1512564-05-4

3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2833369
CAS No.: 1512564-05-4
M. Wt: 185.223
InChI Key: JIXYLAKQFLQMFA-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a 2-methylpropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropylamine with succinic anhydride, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3-(2-Methylpropyl)-2-hydroxypyrrolidine-3-carboxylic acid.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid derivatives: Compounds with similar structures but different substituents on the pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: A simpler analog without the 2-methylpropyl group.

    2-Oxopyrrolidine-3-carboxylic acid: Lacks the 2-methylpropyl group but retains the core pyrrolidine structure.

Uniqueness

This compound is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-methylpropyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)5-9(8(12)13)3-4-10-7(9)11/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXYLAKQFLQMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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